molecular formula C17H12O2S B14607529 1-Naphthalenecarboxylic acid, 8-(phenylthio)- CAS No. 57360-19-7

1-Naphthalenecarboxylic acid, 8-(phenylthio)-

Cat. No.: B14607529
CAS No.: 57360-19-7
M. Wt: 280.3 g/mol
InChI Key: DITBATKOGDRKFQ-UHFFFAOYSA-N
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Description

1-Naphthalenecarboxylic acid, 8-(phenylthio)- is an organic compound with a complex structure that includes a naphthalene ring substituted with a carboxylic acid group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenecarboxylic acid, 8-(phenylthio)- can be achieved through palladium-catalyzed C8–H arylation of 1-naphthoic acid derivatives with aryl iodides. This process involves an electrophilic aromatic substitution mechanism and can be optimized by adjusting the solvent and reaction conditions .

Industrial Production Methods

While specific industrial production methods for 1-Naphthalenecarboxylic acid, 8-(phenylthio)- are not well-documented, the general approach involves large-scale synthesis using similar palladium-catalyzed reactions. The choice of catalysts, solvents, and reaction conditions are critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenecarboxylic acid, 8-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like aryl iodides and palladium catalysts are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-Naphthalenecarboxylic acid, 8-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxylic acid, 8-(phenylthio)- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the phenylthio group can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic acid: Similar structure but lacks the phenylthio group.

    2-Naphthoic acid: Similar structure with the carboxylic acid group at a different position.

    Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

1-Naphthalenecarboxylic acid, 8-(phenylthio)- is unique due to the presence of both the carboxylic acid and phenylthio groups, which confer distinct chemical and biological properties

Properties

CAS No.

57360-19-7

Molecular Formula

C17H12O2S

Molecular Weight

280.3 g/mol

IUPAC Name

8-phenylsulfanylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C17H12O2S/c18-17(19)14-10-4-6-12-7-5-11-15(16(12)14)20-13-8-2-1-3-9-13/h1-11H,(H,18,19)

InChI Key

DITBATKOGDRKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=CC=C3)C(=O)O

Origin of Product

United States

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